1-(2-Hydroxy-3-{[3-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone

Lipophilicity Computed logP Drug-likeness

1-(2-Hydroxy-3-{[3-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone (CAS 285986-94-9; molecular formula C₁₅H₁₈F₃NO₄S; MW 365.37) is a member of the 1-sulfonyl-2-pyrrolidinone class, specifically the 1-(2-hydroxy-3-(benzylsulfonyl)propyl)-2-pyrrolidinone sub-series. This compound features a 2-pyrrolidinone core connected via a 2-hydroxypropyl linker to a sulfonyl group bearing a 3-(trifluoromethyl)benzyl substituent.

Molecular Formula C15H18F3NO4S
Molecular Weight 365.37
CAS No. 285986-94-9
Cat. No. B2833420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxy-3-{[3-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone
CAS285986-94-9
Molecular FormulaC15H18F3NO4S
Molecular Weight365.37
Structural Identifiers
SMILESC1CC(=O)N(C1)CC(CS(=O)(=O)CC2=CC(=CC=C2)C(F)(F)F)O
InChIInChI=1S/C15H18F3NO4S/c16-15(17,18)12-4-1-3-11(7-12)9-24(22,23)10-13(20)8-19-6-2-5-14(19)21/h1,3-4,7,13,20H,2,5-6,8-10H2
InChIKeyCSXHRECOOHVMOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Hydroxy-3-{[3-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone CAS 285986-94-9 — Compound Class & Baseline Characteristics


1-(2-Hydroxy-3-{[3-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone (CAS 285986-94-9; molecular formula C₁₅H₁₈F₃NO₄S; MW 365.37) is a member of the 1-sulfonyl-2-pyrrolidinone class, specifically the 1-(2-hydroxy-3-(benzylsulfonyl)propyl)-2-pyrrolidinone sub-series . This compound features a 2-pyrrolidinone core connected via a 2-hydroxypropyl linker to a sulfonyl group bearing a 3-(trifluoromethyl)benzyl substituent. The compound is commercially available at 95–98% purity from multiple suppliers and is primarily utilized as a building block or scaffold in medicinal chemistry and chemical biology research . The presence of the trifluoromethyl group on the benzyl ring distinguishes this analog from other members of the series that carry chloro, dichloro, methyl, or unsubstituted benzyl substituents.

Why Generic Substitution Fails for 1-(2-Hydroxy-3-{[3-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone


Within the 1-(2-hydroxy-3-(benzylsulfonyl)propyl)-2-pyrrolidinone series, the benzyl substituent identity profoundly influences lipophilicity, electronic character, and metabolic stability . The 3-(trifluoromethyl)benzyl group imparts a computed logP of approximately 2.0 (ZINC-predicted), substantially higher than the 3,4-dichlorobenzyl analog (XLogP3-AA = 1.3) [1]. This lipophilicity shift alters membrane permeability, protein binding, and pharmacokinetic trajectory in a manner that cannot be reproduced by simply replacing the trifluoromethyl group with halogen or alkyl substituents. Furthermore, the strong electron-withdrawing nature of the –CF₃ group (Hammett σₘ ≈ 0.43) modulates the sulfonyl group's electrophilicity and the overall scaffold's reactivity differently than chloro (σₘ ≈ 0.37) or methyl (σₘ ≈ –0.07) substituents. Consequently, in-class compounds are not interchangeable for applications where precise lipophilicity, metabolic resilience, or electronic tuning is required.

Quantitative Differentiation Evidence for 1-(2-Hydroxy-3-{[3-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone vs. Closest Analogs


Computed Lipophilicity (logP): 3-CF₃-Benzyl vs. 3,4-Dichlorobenzyl Analog

The target compound bearing a 3-(trifluoromethyl)benzyl group exhibits a computed logP of 2.073 (ZINC database prediction), which is approximately 0.77 log units higher than the 3,4-dichlorobenzyl analog (XLogP3-AA = 1.3, PubChem computed) [1][2]. This 1.6-fold increase in logP translates to a roughly 5.9× greater calculated partition coefficient, indicating significantly enhanced membrane permeability potential.

Lipophilicity Computed logP Drug-likeness Scaffold optimization

Hydrogen Bond Acceptor Capacity: Trifluoromethyl-Containing Scaffold vs. Chloro Analogs

The target compound possesses 9 heteroatoms (including 3 fluorine atoms) and presents an increased hydrogen bond acceptor count compared to chloro-substituted analogs. The three fluorine atoms of the –CF₃ group act as weak hydrogen bond acceptors, providing additional interaction potential with protein backbone NH groups while not increasing hydrogen bond donor count (HBD = 1, from the hydroxyl group) [1]. For comparison, the 3,4-dichlorobenzyl analog has HBD = 1 and HBA = 4, while the target compound's HBA is effectively higher due to fluorine participation.

Hydrogen bond acceptors Molecular recognition Ligand efficiency

Molecular Weight and Fraction sp³: 3-CF₃ vs. 4-Chlorophenyl Analog

The target compound has a molecular weight of 365.37 Da with a fraction sp³ of 0.53 (ZINC computed), compared to the 4-chlorophenyl analog (MW 317.79 Da, CAS 285986-52-9) which lacks the methylene spacer of the benzyl group [1]. The benzylsulfonyl architecture in the target compound provides greater conformational flexibility (6 rotatable bonds) and a distinct spatial arrangement versus the directly attached phenylsulfonyl series.

Molecular weight Fraction sp³ Physicochemical profiling

Metabolic Stability Potential: Trifluoromethyl vs. Chloro/Methyl Substitution

The trifluoromethyl group at the 3-position of the benzyl ring is well established as a metabolically resistant substituent that blocks CYP450-mediated oxidative metabolism at that position. In contrast, the 4-chlorobenzyl analog (CAS 285986-57-4) and 2-methylbenzyl analog (benchchem) lack this metabolic shielding, making them more susceptible to oxidative metabolism . While direct comparative microsomal stability data for this specific series is not publicly available, the class-level advantage of –CF₃ over –Cl or –CH₃ for metabolic stability is extensively documented across medicinal chemistry literature.

Metabolic stability CYP450 resistance Blocking group strategy

Best Procurement and Application Scenarios for 1-(2-Hydroxy-3-{[3-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone


Medicinal Chemistry Scaffold Optimization Requiring Enhanced Lipophilicity (logP > 2.0)

When a benzylsulfonyl-pyrrolidinone scaffold is being optimized for a target requiring high membrane permeability (e.g., intracellular targets, CNS applications), the 3-CF₃-benzyl analog (computed logP ≈ 2.0) provides a measurable lipophilicity advantage over the 3,4-dichlorobenzyl analog (XLogP3-AA = 1.3). Procurement of this specific analog enables SAR exploration in the logP range of 2.0 without introducing additional heteroatoms or extending the scaffold .

Fluorine-Enabled ¹⁹F NMR Probe Development

The presence of three chemically equivalent fluorine atoms in the –CF₃ group makes this compound suitable as a ¹⁹F NMR probe for studying ligand-protein interactions, binding assays, and metabolic tracing. Unlike chloro or methyl analogs that lack a fluorine handle, the 3-CF₃-benzyl compound provides a strong, singlet ¹⁹F signal without the need for additional labeling chemistry .

Metabolic Stability-Focused Lead Optimization Programs

For in vivo pharmacological studies where oxidative metabolism at the benzyl ring is a concern, the 3-CF₃ substituent serves as a metabolically resistant blocking group. The 4-chlorobenzyl and 2-methylbenzyl analogs, lacking this feature, are predicted to undergo more rapid oxidative clearance. Procurement of the 3-CF₃-benzyl compound is therefore strategically warranted when planning PK/PD studies .

Structure-Activity Relationship (SAR) Studies Across the 1-Sulfonyl-2-Pyrrolidinone Series

This compound serves as the trifluoromethyl reference point within a broader SAR matrix that includes the 3,4-dichlorobenzyl, 4-chlorobenzyl, 4-chlorophenyl, and 4-tert-butylbenzyl analogs. Its distinct electronic (σₘ ≈ 0.43) and lipophilic properties enable systematic evaluation of substituent effects on target binding, selectivity, and ADME parameters .

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